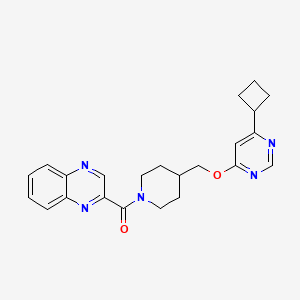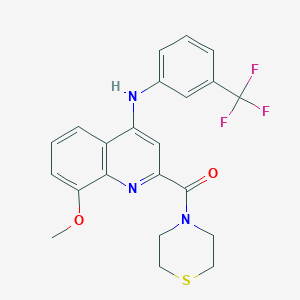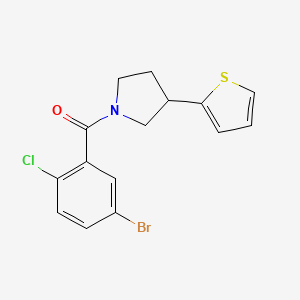
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” is a complex organic compound . It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring attached to a piperazine ring, which is further attached to a pyridazine ring. The pyridazine ring also has a pyrrolidine ring attached to it .Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.208 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.Scientific Research Applications
Synthesis and Applications in Drug Development
One area of application is in the synthesis of novel compounds for potential drug development. For example, the synthesis of novel classes of compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, which involves starting from related furan and thiophene derivatives, illustrates the potential for creating new molecules with significant biological activities (Gani Koza et al., 2013). These synthesis processes could be applied to the compound for the development of new pharmaceuticals.
Antagonistic Effects on Receptors
Another research direction involves the evaluation of heterocyclic compounds, which are structurally similar to the compound , as antagonists for specific receptors, indicating potential applications in treating various conditions. For instance, the study on heterocyclic replacement of the central phenyl core in diamine-based histamine H3 receptor antagonists showcases the therapeutic potential of these compounds (Devin M Swanson et al., 2009).
Antipsychotic Potential
Research into conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors points to the potential of structurally related compounds in the development of antipsychotic medications (E. Raviña et al., 2000). This area suggests a potential application for the compound in the field of neuropsychiatric disorder treatments.
Antitumor and Antimicrobial Applications
Compounds synthesized from pyrazolyl-substituted 2(3H)-furanone showing high activities against carcinoma cell lines point towards the compound's potential application in cancer research (Wael S. I. Abou-Elmagd et al., 2016). Additionally, research into novel syntheses of bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives with antimicrobial evaluations suggests potential applications in developing new antimicrobial agents (Farag M. A. Altalbawy, 2013).
Future Directions
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-5-6-16(20-19-14)21-7-1-2-8-21)22-9-11-23(12-10-22)18(25)15-4-3-13-26-15/h3-6,13H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMHMCQUMVQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2477138.png)
![4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide](/img/structure/B2477139.png)
![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2477140.png)
![3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2477142.png)

![Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2477146.png)
![ethyl N-[({2-[1-(phenylsulfonyl)piperidin-4-yl]ethyl}amino)carbonyl]alaninate](/img/structure/B2477148.png)


![4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one](/img/structure/B2477154.png)

![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)